molecular formula C7H11NO B6200790 3-methyl-1-azaspiro[3.3]heptan-2-one CAS No. 2694729-51-4

3-methyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6200790
CAS No.: 2694729-51-4
M. Wt: 125.2
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Description

3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic lactam featuring a nitrogen atom at the 1-position and a methyl group at the 3-position. Its spiro[3.3]heptane core consists of two fused three-membered rings, creating a rigid bicyclic framework. The presence of the lactam (cyclic amide) group and methyl substituent distinguishes it from simpler spirocyclic ketones.

Properties

CAS No.

2694729-51-4

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method ensures the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

3-Methyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to mimic the piperidine ring, thereby modulating the activity of these targets. This modulation can lead to various biological effects, including analgesic and anesthetic properties .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key spirocyclic compounds for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
Spiro[3.3]heptan-2-one C₇H₁₀O 110.15 Parent ketone, no heteroatoms Boiling point: ~175°C; density: ~1.05 g/cm³
3-Methyl-1-azaspiro[3.3]heptan-2-one C₇H₁₁NO 125.17 (estimated) 1-aza (N), 3-methyl Likely basic due to N; enhanced rigidity
6-(3-Bromophenyl)spiro[3.3]heptan-2-one C₁₃H₁₃BrO 281.15 3-Bromophenyl substituent Increased steric bulk; aromatic interactions
3-Methoxy-2-methylspiro[3.3]heptan-1-one C₉H₁₄O₂ 154.21 Methoxy and methyl groups Polar functional groups; altered solubility
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one HCl C₁₂H₁₅ClN₂O 238.71 Diazaspiro core, benzyl group Pharmaceutical scaffold; salt enhances solubility

Physical and Chemical Properties

  • Boiling Points and Solubility:
    • The parent spiro[3.3]heptan-2-one has a boiling point of ~175°C , while bromophenyl and diaza derivatives (e.g., ) exhibit higher molecular weights and likely elevated boiling points.
    • The diaza compound’s hydrochloride salt () is more soluble in polar solvents compared to neutral spiroketones.
  • Reactivity:
    • The lactam group in this compound confers susceptibility to hydrolysis under acidic/basic conditions.
    • Methyl and aryl substituents (e.g., in ) influence electronic and steric effects, modulating reactivity in nucleophilic or electrophilic reactions.

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